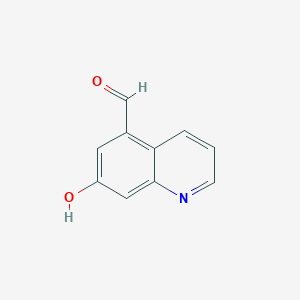
7-Hydroxyquinoline-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyquinoline-5-carbaldehyde is a quinoline derivative with a hydroxyl group at the 7th position and an aldehyde group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, which introduces the formyl group at the 5th position of the quinoline ring. Another method is the Vilsmeier-Haack reaction, which also facilitates the formylation of the quinoline ring . The Duff reaction is another alternative for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxyquinoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, such as quinoline-5-carboxylic acid (from oxidation) or 7-hydroxyquinoline-5-methanol (from reduction).
Applications De Recherche Scientifique
7-Hydroxyquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various quinoline derivatives and Schiff bases.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxyquinoline-5-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups play crucial roles in its reactivity. For instance, the compound can form Schiff bases with amines, which are studied for their biological activities . The quinoline ring system also allows for interactions with DNA and proteins, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 8-Hydroxyquinoline-5-carbaldehyde
- 6-Dimethylaminoquinoline-5-carbaldehyde
- 8-Hydroxyquinoline-7-carbaldehyde
Comparison: Compared to similar compounds, it offers distinct advantages in forming Schiff bases and other derivatives, making it a valuable compound in synthetic chemistry and medicinal research .
Propriétés
Formule moléculaire |
C10H7NO2 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
7-hydroxyquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8(13)5-10-9(7)2-1-3-11-10/h1-6,13H |
Clé InChI |
KOBNLBXRYHCERE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2N=C1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)
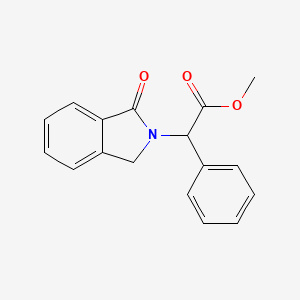



![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)

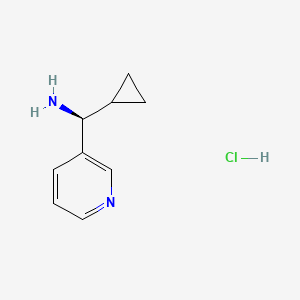
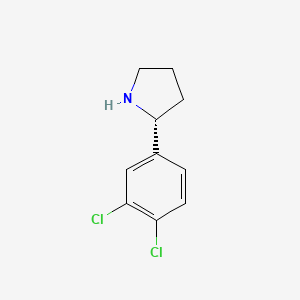


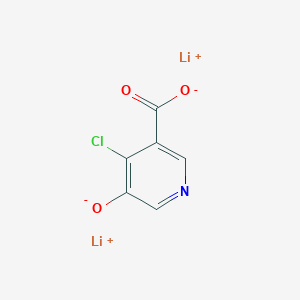
![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)
